3-(2-chlorophenyl)-5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structure and functional groups make it a potential candidate for antibacterial agents. Researchers have explored its effectiveness against various bacterial strains, aiming to develop novel antibiotics .
- Investigations have revealed that this compound possesses anticonvulsant activity. It may be useful in managing epileptic seizures and related disorders .
- The isoxazole-4-carboxamide scaffold has been associated with anti-inflammatory effects. Researchers are studying its impact on inflammatory pathways and potential therapeutic applications .
- The compound’s unique structure, including the piperazine moiety, suggests potential antiproliferative properties. It could be explored as a lead compound for cancer treatment .
- Given the presence of the piperazine ring, which is relevant in treatments for neurodegenerative diseases, researchers are investigating whether this compound has neuroprotective effects against conditions like Parkinson’s and Alzheimer’s .
- Although not a primary focus, the compound’s structural features may contribute to its psychoactive properties. Researchers have examined its effects on neurotransmitter systems and receptor binding .
Antibacterial Activity
Anticonvulsant Properties
Anti-Inflammatory Potential
Antiproliferative Activity
Neuroprotective Applications
Psychoactive Research
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase enzymes (AChE) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is associated with improved memory and cognition .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic neurotransmission. This can result in improved memory and cognition, making the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-18-22(23(27-31-18)20-10-5-6-11-21(20)25)24(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXFPKYCCGUKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.